

A Technical Guide to the Crystal Structure of Tetraphenylsilane

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Compound of Interest

Compound Name: **Tetraphenylsilane**

Cat. No.: **B094826**

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Introduction

Tetraphenylsilane ($\text{Si}(\text{C}_6\text{H}_5)_4$) is a tetraorganosilane featuring a central silicon atom tetrahedrally bonded to four phenyl groups. Its rigid, well-defined three-dimensional structure makes it a valuable building block in supramolecular chemistry, materials science, and as a scaffold in medicinal chemistry. Understanding its solid-state structure is critical for designing new materials and for controlling crystallization processes.

Polymorphism, the ability of a solid material to exist in more than one crystal form, has significant implications for the physical and chemical properties of a compound, including its solubility, stability, and bioavailability. This guide provides a comprehensive overview of the known crystal structure of **tetraphenylsilane**. Based on an extensive review of the current scientific literature, **tetraphenylsilane** has been characterized in a single, stable crystalline form. To date, no polymorphs have been experimentally isolated or reported.

This document details the crystallographic data, experimental protocols for structure determination, and logical workflows pertinent to the analysis of this compound.

Crystal Structure and Quantitative Data

Tetraphenylsilane crystallizes in a tetragonal system, which is isomorphous with the tetraphenyl derivatives of other Group 14 elements such as carbon, germanium, and tin.^[1] The molecule in the crystal possesses exact S_4 (4-bar) symmetry.^[2]

The comprehensive crystallographic data for **tetraphenylsilane** is summarized in the table below.

Table 1: Crystallographic Data for **Tetraphenylsilane**

Parameter	Value	Reference
Crystal System	Tetragonal	[1][2]
Space Group	P-42 ₁ C (No. 114)	[1][2]
Unit Cell Dimensions	$a = 11.466 (7) \text{ \AA}$	[1]
$c = 7.083 (2) \text{ \AA}$	[1]	
Unit Cell Volume (V)	931.2 \AA^3	[1]
Molecules per Unit Cell (Z)	2	[1][2]
Calculated Density (D _x)	1.20 g/cm ³ (recalculated)	[1]
Measured Density (D _m)	1.188 g/cm ³ (by flotation)	[1]
Molecular Symmetry	S ₄ (4)	[1][2]
Data Collection Temp.	Not explicitly stated (assumed Room Temp.)	[1]

Table 2: Key Intramolecular Geometric Parameters

Bond/Angle	Length (Å) / Angle (°)	Reference
Si-C Bond Length	1.863 (7) Å	[1]
Mean C-C Bond Length	1.389 Å	[1]
Mean C-Si-C Angle	109.5°	[1]

Experimental Protocols

The data presented in this guide is derived from established experimental procedures reported in peer-reviewed literature. The key methodologies are detailed below.

Synthesis and Crystallization

While specific synthesis reactions are not detailed in the crystallographic reports, **tetraphenylsilane** is typically synthesized via the Grignard reaction between silicon tetrachloride (SiCl_4) and phenylmagnesium bromide (PhMgBr).

For structural analysis, single crystals are required. The reported method involves:

- Crystallization: Colorless, needle-like crystals elongated along the c-axis are grown from solution.^[1] While the specific solvent system is not mentioned in the primary crystallographic reports, slow evaporation of a suitable organic solvent such as toluene or a hexane/dichloromethane mixture is a common technique for obtaining high-quality crystals of organosilicon compounds.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure of **tetraphenylsilane** was performed using single-crystal X-ray diffraction.

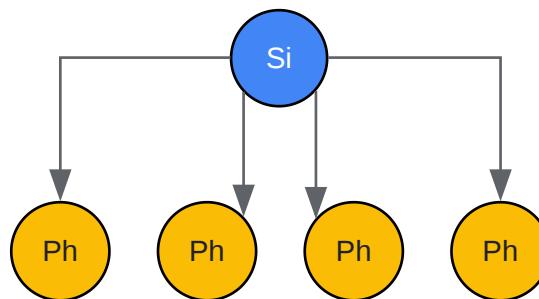
- Data Collection:
 - Instrument: Stoe two-circle diffractometer.^[1]
 - Radiation: Copper K-alpha ($\text{CuK}\alpha$) radiation ($\lambda = 1.5418 \text{ \AA}$).^[1]
 - Technique: The ω -scan method was used to collect intensity data for $h\bar{k}0$ to $h\bar{k}6$ layers.^[1]
 - Detection: A scintillation counter equipped with a Ni filter and pulse-height discrimination was employed.^[1]
 - Data Handling: Reflections with an intensity less than 1.5 times the standard deviation ($I < 1.5\sigma$) were considered unobserved.^[1]
- Structure Solution and Refinement:
 - Initial Model: The structure was assumed to be isomorphous with that of tetraphenylstannane (Ph_4Sn), and the atomic coordinates of Ph_4Sn were used as a starting model.^[1]

- Refinement Method: The structure was refined using least-squares methods. An absolute scale factor and an overall temperature factor were first determined using Wilson's method.[1]
- Refinement Cycles:
 - Initial cycles with isotropic thermal parameters, followed by anisotropic thermal parameters for carbon atoms, were performed.[1]
 - Hydrogen atoms were then placed in geometrically calculated positions.[1]
 - Further refinement cycles in anisotropic mode for non-hydrogen atoms were carried out. The silicon atom's thermal parameter was kept isotropic.[1]
- Final Agreement: The final refinement converged to an R-factor of 0.071 for 408 observed reflections.[1] No absorption correction was applied.[1]

Visualizations: Workflows and Structures

Diagrams generated using DOT language provide clear visual representations of molecular structures and experimental processes.

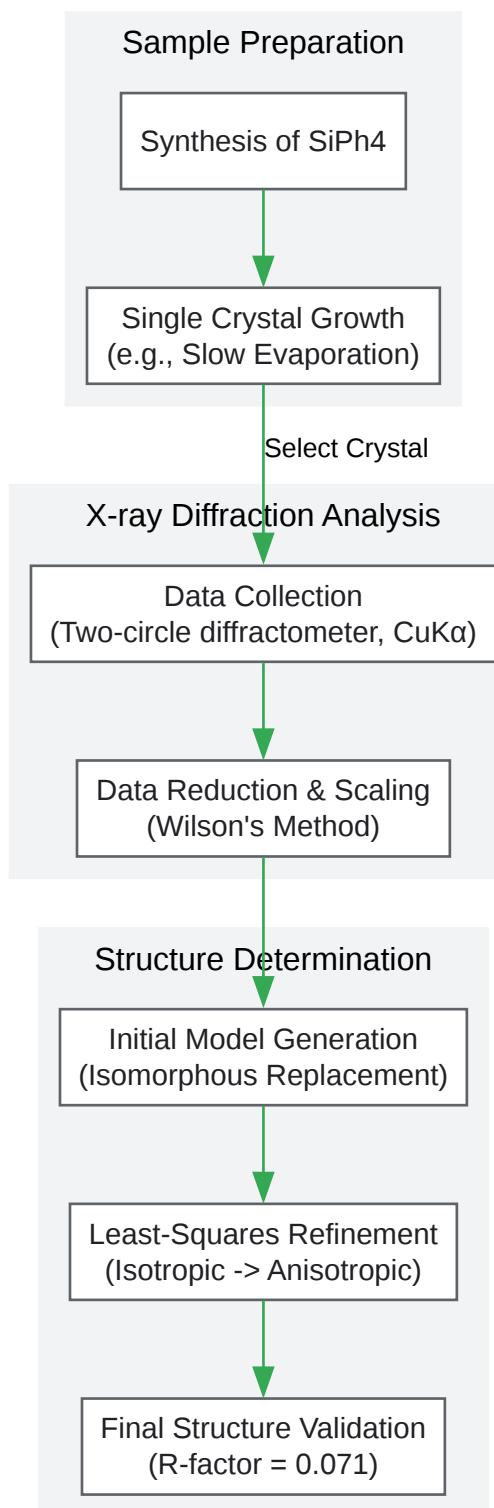
Tetrahedral Geometry of Tetraphenylsilane



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Caption: Molecular geometry of **tetraphenylsilane**.

Workflow for Crystal Structure Determination

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Caption: Experimental workflow for **tetraphenylsilane**.

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